molecular formula C₄₂H₇₀Cl₂N₂O₇S B1141378 [4-[2-Chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride CAS No. 25670-17-1

[4-[2-Chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride

Cat. No. B1141378
CAS RN: 25670-17-1
M. Wt: 817.99
InChI Key:
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Description

The compound is a chemical entity with potential relevance in various fields of chemistry and pharmacology. It is part of a broader class of compounds that have been synthesized and studied for their chemical and physical properties, as well as for their potential biological activities.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step chemical reactions, starting from simpler precursor molecules. For compounds similar to the one mentioned, practical synthesis methods have been developed, such as those involving esterification, intramolecular reactions, and catalyzed coupling reactions to achieve the desired structure (Ikemoto et al., 2005). These methods highlight the importance of selecting appropriate reaction conditions and catalysts to obtain high yields and purity.

Molecular Structure Analysis

Molecular structure analysis typically involves spectroscopic techniques and X-ray crystallography to determine the arrangement of atoms within a molecule. Studies on similar compounds have utilized single-crystal X-ray analysis for unambiguous structure determination, revealing details about molecular conformation and interactions (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of a compound is influenced by its functional groups and molecular structure. Research into related compounds has explored reactions such as ester hydrolysis, amidation, and multi-component condensations, providing insights into the compound's reactivity and potential for further functionalization (Moosavi-Zare et al., 2013).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of a compound under different conditions. For instance, the crystallization behavior and solubility can significantly affect the compound's application in pharmaceutical formulations (Shestopalov et al., 2003).

Chemical Properties Analysis

The chemical properties of a compound, including acidity, basicity, reactivity towards various reagents, and stability, are key factors in its application in chemical syntheses and potential biological activities. Studies on related compounds have investigated their reactivity, highlighting the importance of understanding these properties for further application and synthesis (Temple et al., 1992).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Tetrahydro-Pyran Derivatives : A study by Agekyan and Mkryan (2015) focuses on the synthesis of p-aminobenzoic acid diamides using 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride, leading to the formation of various diamides. This synthesis approach could be relevant to the compound due to the similarities in the chemical structure (Agekyan & Mkryan, 2015).

  • Practical Synthesis of CCR5 Antagonists : Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist. The method involves esterification and a Suzuki−Miyaura reaction, which could be relevant for synthesizing structurally related compounds (Ikemoto et al., 2005).

  • Synthesis of Thiazolidin-4-one Derivatives : Patel et al. (2013) synthesized compounds with properties related to anti-cancer and HIV treatment. The physical properties of these synthesized substances, including their IR and NMR data, could provide insights into the structural and functional properties of related compounds (Patel et al., 2013).

Antimicrobial and Anticoccidial Activity

  • Antimicrobial Activity of Tetrahydro-Pyran Derivatives : Research by Aghekyan et al. (2020) on the synthesis and antibacterial activity of novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles highlights the potential antimicrobial properties of such compounds. This could indicate similar applications for the compound (Aghekyan et al., 2020).

  • Anticoccidial and Antimicrobial Activity : Georgiadis (1976) studied the antimicrobial and anticoccidial activity of certain pyran derivatives, which suggests potential applications for similar compounds in treating infections and diseases in poultry (Georgiadis, 1976).

properties

IUPAC Name

[4-[2-chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H69ClN2O7S.ClH/c1-7-9-10-11-12-13-14-15-16-17-18-19-20-22-34(46)49-39-38-37(50-41(51-38)31-23-25-32(48-5)26-24-31)36(52-42(39)53-6)35(29(3)43)44-40(47)33-27-30(21-8-2)28-45(33)4;/h23-26,29-30,33,35-39,41-42H,7-22,27-28H2,1-6H3,(H,44,47);1H/t29?,30?,33-,35?,36?,37?,38?,39?,41?,42?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKCLSLUZFUNOT-YLEYFEDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C2C(C(OC1SC)C(C(C)Cl)NC(=O)C3CC(CN3C)CCC)OC(O2)C4=CC=C(C=C4)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC1C2C(C(OC1SC)C(C(C)Cl)NC(=O)[C@@H]3CC(CN3C)CCC)OC(O2)C4=CC=C(C=C4)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70Cl2N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

818.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 131637263

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